N,N-diethyl-2-(4-fluorophenoxy)ethanamine
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Overview
Description
N,N-diethyl-2-(4-fluorophenoxy)ethanamine: is an organic compound with the molecular formula C₁₂H₁₈FNO. It is a member of the class of ethanamines, which are characterized by the presence of an ethanamine group attached to a fluorophenoxy moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(4-fluorophenoxy)ethanamine typically involves the reaction of 4-fluorophenol with diethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The resulting intermediate is then subjected to alkylation with an appropriate alkyl halide, such as ethyl bromide, to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-(4-fluorophenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
Chemistry: N,N-diethyl-2-(4-fluorophenoxy)ethanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in assays to investigate its binding affinity and inhibitory effects on specific enzymes.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new therapeutic agents. Its structural features make it a candidate for drug design and optimization.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-fluorophenoxy)ethanamine involves its interaction with molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in specific biological effects. The fluorophenoxy moiety enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- N,N-diethyl-2-(4-chlorophenoxy)ethanamine
- N,N-diethyl-2-(4-bromophenoxy)ethanamine
- N,N-diethyl-2-(4-methylphenoxy)ethanamine
Comparison: N,N-diethyl-2-(4-fluorophenoxy)ethanamine is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom imparts distinct electronic and steric properties to the compound, influencing its reactivity and binding affinity. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound exhibits higher stability and selectivity in biological systems.
Properties
IUPAC Name |
N,N-diethyl-2-(4-fluorophenoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIQAVSDOHORAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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